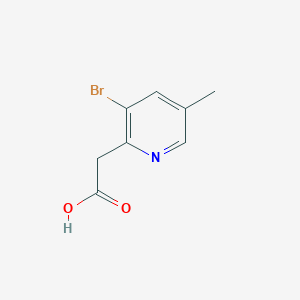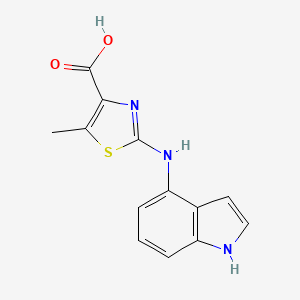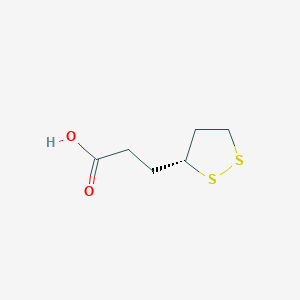
(R)-3-(1,2-Dithiolan-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(1,2-Dithiolan-3-yl)propanoic acid is a sulfur-containing five-membered heterocyclic compound It is known for its unique structure, which includes a 1,2-dithiolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1,2-Dithiolan-3-yl)propanoic acid typically involves the formation of the 1,2-dithiolane ring followed by the introduction of the propanoic acid moiety. One common method involves the reaction of a suitable dithiol precursor with an appropriate alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the dithiolane ring.
Industrial Production Methods
Industrial production of ®-3-(1,2-Dithiolan-3-yl)propanoic acid may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
®-3-(1,2-Dithiolan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which can further react to form more complex structures.
Reduction: Reduction reactions can break the disulfide bonds, converting the compound back to its dithiol form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiolane ring can be opened and substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Bases: Sodium hydroxide, potassium carbonate, and other bases are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield the dithiol form of the compound.
科学的研究の応用
®-3-(1,2-Dithiolan-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: It has potential therapeutic applications due to its ability to modulate redox states and protect against oxidative damage.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of ®-3-(1,2-Dithiolan-3-yl)propanoic acid involves its ability to undergo redox reactions. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It can also form disulfide bonds with other molecules, modulating their activity and stability. The molecular targets and pathways involved include various enzymes and proteins that are sensitive to redox changes.
類似化合物との比較
Similar Compounds
Lipoic Acid: Another sulfur-containing compound with antioxidant properties.
Asparagusic Acid: A natural compound with a similar dithiolane ring structure.
Dithiolopyrrolone Antibiotics: Marine natural products with a 1,2-dithiolane ring.
Uniqueness
®-3-(1,2-Dithiolan-3-yl)propanoic acid is unique due to its specific structure and the presence of the propanoic acid moiety, which imparts distinct chemical and biological properties. Its ability to undergo various redox reactions and form stable disulfide bonds makes it particularly valuable in research and industrial applications.
特性
分子式 |
C6H10O2S2 |
|---|---|
分子量 |
178.3 g/mol |
IUPAC名 |
3-[(3R)-dithiolan-3-yl]propanoic acid |
InChI |
InChI=1S/C6H10O2S2/c7-6(8)2-1-5-3-4-9-10-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 |
InChIキー |
RGQLDLUVIDCIBI-RXMQYKEDSA-N |
異性体SMILES |
C1CSS[C@@H]1CCC(=O)O |
正規SMILES |
C1CSSC1CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


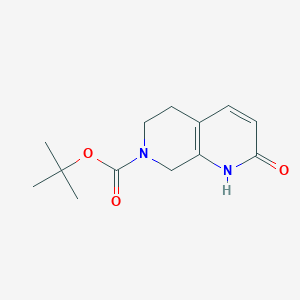



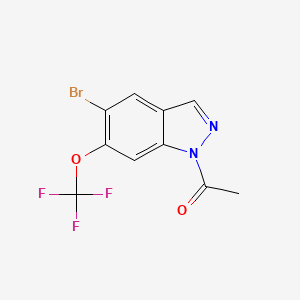

![4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12970232.png)
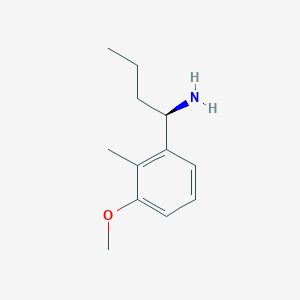

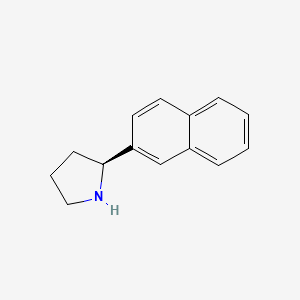
![(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid](/img/structure/B12970250.png)
